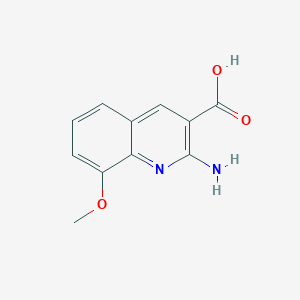![molecular formula C25H34FN3O6S B12112544 propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12112544.png)
propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosuvastatin isopropyl ester is a derivative of rosuvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is synthesized to enhance the pharmacokinetic properties of rosuvastatin, such as its solubility and bioavailability. Rosuvastatin itself is a potent inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rosuvastatin isopropyl ester typically involves the esterification of rosuvastatin with isopropyl alcohol. This reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The process can be summarized as follows:
Esterification Reaction: Rosuvastatin is reacted with isopropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure ester.
Industrial Production Methods: Industrial production of rosuvastatin isopropyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of rosuvastatin and isopropyl alcohol are mixed in reactors with appropriate catalysts.
Continuous Monitoring: The reaction is continuously monitored for temperature, pressure, and pH to ensure optimal conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: Rosuvastatin isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield rosuvastatin and isopropyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the isopropyl moiety with other alkyl groups.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Hydrolysis: Rosuvastatin and isopropyl alcohol.
Oxidation: Oxidized derivatives of rosuvastatin isopropyl ester.
Substitution: Alkyl-substituted rosuvastatin esters.
Wissenschaftliche Forschungsanwendungen
Rosuvastatin isopropyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular cholesterol metabolism and its potential as a cholesterol-lowering agent.
Medicine: Explored for its improved pharmacokinetic properties compared to rosuvastatin, potentially leading to better therapeutic outcomes.
Industry: Utilized in the development of advanced drug delivery systems to enhance the bioavailability of poorly soluble drugs.
Wirkmechanismus
Rosuvastatin isopropyl ester exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The ester form enhances the solubility and absorption of rosuvastatin, making it more effective in reaching its target sites.
Vergleich Mit ähnlichen Verbindungen
Atorvastatin: Another potent statin with similar cholesterol-lowering effects.
Simvastatin: A statin used to control hypercholesterolemia and prevent cardiovascular diseases.
Pravastatin: Known for its hydrophilic nature and lower risk of drug interactions.
Uniqueness of Rosuvastatin Isopropyl Ester: Rosuvastatin isopropyl ester stands out due to its enhanced solubility and bioavailability compared to other statins. This makes it a promising candidate for improving therapeutic outcomes in patients with high cholesterol levels.
Eigenschaften
Molekularformel |
C25H34FN3O6S |
|---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H34FN3O6S/c1-15(2)23-21(12-11-19(30)13-20(31)14-22(32)35-16(3)4)24(17-7-9-18(26)10-8-17)28-25(27-23)29(5)36(6,33)34/h7-12,15-16,19-20,30-31H,13-14H2,1-6H3/b12-11+ |
InChI-Schlüssel |
XQQGYTSGPBPAQW-VAWYXSNFSA-N |
Isomerische SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Kanonische SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


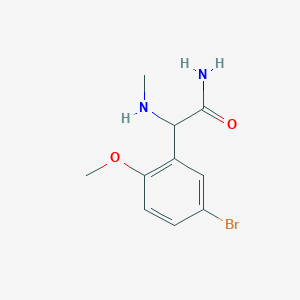
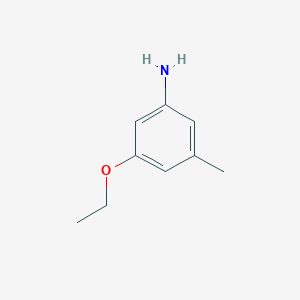
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B12112474.png)
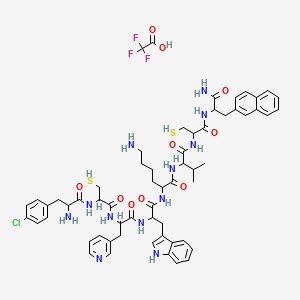
![2-[4-(propan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12112479.png)
![4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12112486.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12112490.png)
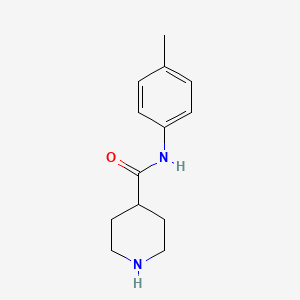
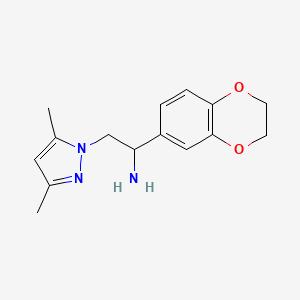



![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
